molecular formula C22H32N2O2 B1626786 4,4'-(1,10-Decanediyl)dioxydianiline CAS No. 38324-63-9

4,4'-(1,10-Decanediyl)dioxydianiline

Cat. No. B1626786
CAS RN: 38324-63-9
M. Wt: 356.5 g/mol
InChI Key: NGMJQNYIDZLGFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,4’-(1,10-Decanediyl)dioxydianiline consists of a decane chain with two aniline groups attached via ether linkages . The exact structure would require more detailed information or computational analysis to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-(1,10-Decanediyl)dioxydianiline include its molecular formula (C22H32N2O2), molecular weight (356.5 g/mol), and its status as a solid at room temperature. More specific properties like melting point, boiling point, and density were not found in the available sources.

Safety And Hazards

The safety data sheet for 4,4’-(1,10-Decanediyl)dioxydianiline can be found online . It’s important to handle this compound with appropriate safety measures due to its potential hazards.

properties

IUPAC Name

4-[10-(4-aminophenoxy)decoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22/h9-16H,1-8,17-18,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMJQNYIDZLGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCCCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544272
Record name 4,4'-[Decane-1,10-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1,10-Decanediyl)dioxydianiline

CAS RN

38324-63-9
Record name 4,4'-[Decane-1,10-diylbis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrabutylammonium bromide was used as the phase transfer catalyst. It was added to the contents of the flask immediately following addition of the second portion of the 1,10-dibromodecane. The amount of catalyst was 0.50 grams, or 2.5 parts per hundred parts of 4-acetamidophenol.
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Synthesis routes and methods II

Procedure details

30 g (0.1 mole) of 1,10-dibromodecane and 38 g (0.25 mole) of p-hydroxyacetanilide were heated under reflux for 8 hours in the presence of 12 g of NaOH using ethanol. After the reaction, the resulting mixture was poured into ice water and the precipitate formed was collected, followed by washing with heated ethanol. The remaining brown crystal without purification was added in a mixed solvent of 100 ml of conc. HCl and 200 ml of ethanol and the system was heated under reflux for 2 hours. A solid remained after removing the solvent under reduced pressure which was dissolved in 2 l of ice water, and a 20% NaOH aqueous solution was added thereto to neutralize. The thus-precipitated solid was collected and recrystallized from ethanol to a pale brown grained crystal having a melting point of 70° to 71° C. at a yield of 18 g (51%). The crystal was identified as 1,10-bis(p-aminophenoxy)decane from its NMR spectrum and IR spectrum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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